trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride
Overview
Description
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride: is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thienyl group attached to a pyrrolidine ring, and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method is the cyclization of a suitable precursor containing the thienyl group. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be oxidized to form carboxylic acid derivatives.
Reduction: : The pyrrolidine ring can be reduced to form different derivatives.
Substitution: : The thienyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the thienyl group.
Major Products Formed
Oxidation: : Carboxylic acid derivatives such as esters and amides.
Reduction: : Reduced pyrrolidine derivatives.
Substitution: : Substituted thienyl derivatives.
Scientific Research Applications
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride: can be compared with other similar compounds, such as:
trans-4-(2-Thienyl)-3-buten-2-one
trans-4-(3-Thienyl)-pyrrolidine-3-carboxylic acid
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of the thienyl group and the pyrrolidine ring, which can lead to distinct chemical and biological properties.
Biological Activity
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities and applications. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and potential applications.
- Molecular Formula : C₉H₁₁NO₂S·HCl
- Molecular Weight : 229.71 g/mol
Biological Activity Overview
The compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. Key areas of focus include:
- Pharmaceutical Development : It serves as an intermediate in the synthesis of drugs targeting neurological disorders, showing promise in modulating neurotransmitter systems .
- Biochemical Research : The compound is utilized in studies exploring small molecule interactions with biological systems, providing insights into mechanisms of action and drug efficacy .
- Analytical Chemistry : It aids in the detection and quantification of thiophene derivatives, enhancing analytical methodologies .
- Agricultural Chemistry : There is potential for its use in developing agrochemicals aimed at improving crop resistance against pests and diseases .
Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission. Its structural features allow it to bind selectively to certain receptors, leading to modulation of neuronal activity.
1. Neurological Applications
A study focused on the compound's role as a potential treatment for neurological disorders indicated that it could enhance synaptic plasticity by influencing glutamate receptor activity. This was demonstrated through in vitro assays showing increased receptor binding affinity compared to standard treatments .
2. Analgesic Properties
In vivo studies have reported analgesic effects attributed to the compound's interaction with pain pathways. The administration of this compound resulted in significant pain relief in animal models, suggesting its potential as a new analgesic agent .
3. Antimicrobial Activity
Another research avenue explored the antimicrobial properties of this compound against various bacterial strains. Results showed effective inhibition of growth for several pathogens, indicating its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(3R,4S)-4-thiophen-3-ylpyrrolidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6;/h1-2,5,7-8,10H,3-4H2,(H,11,12);1H/t7-,8+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGPXIBDLXYET-WLYNEOFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CSC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CSC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.